molecular formula C9H17NO B127425 2-((Dimethylamino)methyl)cyclohexanone CAS No. 15409-60-6

2-((Dimethylamino)methyl)cyclohexanone

Cat. No. B127425
Key on ui cas rn: 15409-60-6
M. Wt: 155.24 g/mol
InChI Key: QDHLEFBSGUGHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07728018B2

Procedure details

To cyclohexanone (259 mL) was added formaldehyde (37.2 mL of a 37% aqueous solution) and dimethylamine hydrochloride (40.8 g). The stirred mixture was slowly heated and refluxed for 1 h. After cooling to ambient temperature H2O was added, and the mixture was extracted twice with Et2O. The aqueous layer was made basic by addition of 50% aqueous NaOH (27.5 mL), and subsequently extracted twice with DCM. The combined organic phases were dried over Na2SO4 and evaporated under reduced pressure to give 66.6 g of a light-yellow liquid. 1H NMR (400 MHz, CDCl3) δ 1.34-1.47 (m, 1H), 1.60-1.78 (m, 2H), 1.81-1.92 (m, 1H), 1.98-2.09 (m, 1H), 2.16-2.55 (m, 5H), 2.21 (s, 6H), 2.69 (dd, J=13 and 6 Hz, 1H).
Quantity
259 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:8]=O.Cl.[CH3:11][NH:12][CH3:13]>O>[CH3:11][N:12]([CH2:8][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
259 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40.8 g
Type
reactant
Smiles
Cl.CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with Et2O
ADDITION
Type
ADDITION
Details
The aqueous layer was made basic by addition of 50% aqueous NaOH (27.5 mL)
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 66.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.